molecular formula C17H19ClN2O4S B4994188 N-(3-chloro-4-methylphenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide

N-(3-chloro-4-methylphenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide

Cat. No.: B4994188
M. Wt: 382.9 g/mol
InChI Key: PWSKJSOZYHMOSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro-methylphenyl group, a methoxy group, and a methylsulfonylanilino group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-methylphenylamine with acetic anhydride to form N-(3-chloro-4-methylphenyl)acetamide.

    Sulfonylation: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group, forming this compound.

    Methoxylation: Finally, the compound undergoes methoxylation using methanol and a catalyst to introduce the methoxy group.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products. Common solvents used include dichloromethane and ethanol, and the reactions are typically carried out under controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of the chloro and methoxy groups enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The methylsulfonylanilino group plays a crucial role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)acetamide
  • N-(4-methoxy-N-methylsulfonylanilino)acetamide
  • N-(3-chloro-4-methylphenyl)-2-(4-methoxyanilino)acetamide

Uniqueness

N-(3-chloro-4-methylphenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both chloro and methoxy groups, along with the methylsulfonylanilino moiety, distinguishes it from other similar compounds and enhances its versatility in various applications.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-12-4-5-13(10-16(12)18)19-17(21)11-20(25(3,22)23)14-6-8-15(24-2)9-7-14/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSKJSOZYHMOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.